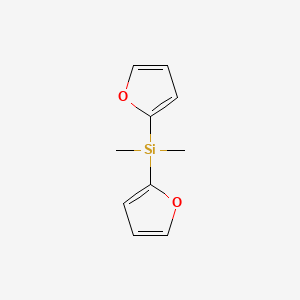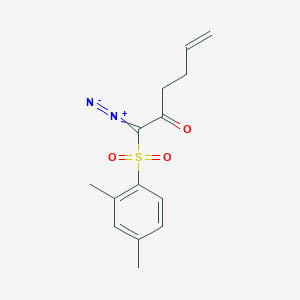
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound with the molecular formula C14H16N2O3S This compound is known for its unique structure, which includes a diazonium group, a sulfonyl group, and a conjugated diene system
Métodos De Preparación
The synthesis of 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the compound .
Análisis De Reacciones Químicas
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: Electrophilic aromatic substitution reactions are common, where the diazonium group can be replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate can be compared with similar compounds such as:
- 1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(2,3-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate These compounds share similar structural features but differ in the position and number of methyl groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
909565-01-1 |
|---|---|
Fórmula molecular |
C14H16N2O3S |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
1-diazo-1-(2,4-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-12(17)14(16-15)20(18,19)13-8-7-10(2)9-11(13)3/h4,7-9H,1,5-6H2,2-3H3 |
Clave InChI |
XXYSDKUSJMMCTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


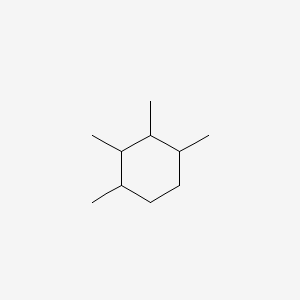
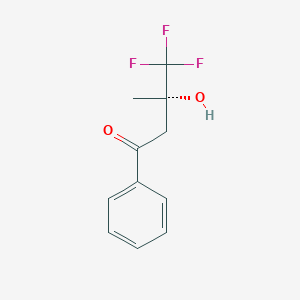
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
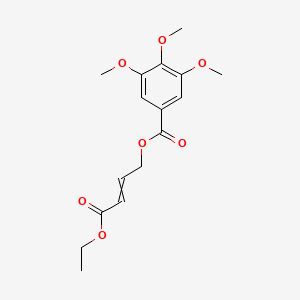
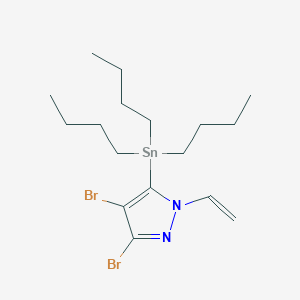

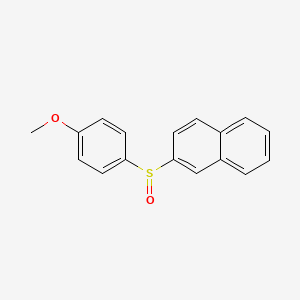
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
